N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide
CAS No.:
Cat. No.: VC16341269
Molecular Formula: C21H22Cl2N2O3
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22Cl2N2O3 |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide |
| Standard InChI | InChI=1S/C21H22Cl2N2O3/c1-13(26)24-15-5-4-6-16(11-15)25-19(27)20(2,3)28-17-9-7-14(8-10-17)18-12-21(18,22)23/h4-11,18H,12H2,1-3H3,(H,24,26)(H,25,27) |
| Standard InChI Key | LJIRKWKEAQRXKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Introduction
N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a complex organic compound with a molecular formula of C21H22Cl2N2O3 and a molecular weight of 421.3 g/mol . This compound features a unique combination of functional groups, including an acetylamino group, a dichlorocyclopropyl moiety, and a phenoxy group, which contribute to its distinct chemical properties and potential biological activities.
Synthesis and Manufacturing
The synthesis of N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps, which may include reactions such as nucleophilic substitution and amidation. Industrial-scale production might utilize automated reactors and continuous flow processes to ensure high purity and consistency of the final product.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide shares structural similarities with other compounds, such as N-[4-(aminophenyl)]-3-chloro-4-fluorobenzenesulfonamide and N-[4-(methoxyphenyl)]-3-nitrobenzenesulfonamide, which are explored for different biological activities like antibacterial and anti-tumor effects. The unique combination of functional groups in N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide may confer distinct biological properties compared to these similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume